molecular formula C7H6BrN3 B3218669 5-bromo-1H-pyrrolo[3,2-b]pyridin-3-amine CAS No. 1190311-18-2

5-bromo-1H-pyrrolo[3,2-b]pyridin-3-amine

Cat. No.: B3218669
CAS No.: 1190311-18-2
M. Wt: 212.05 g/mol
InChI Key: VMNBWCGFRVZFIG-UHFFFAOYSA-N
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Description

5-Bromo-1H-pyrrolo[3,2-b]pyridin-3-amine is a heterocyclic compound that contains both pyrrole and pyridine rings. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of a bromine atom at the 5-position and an amine group at the 3-position of the pyrrolo[3,2-b]pyridine core makes it a versatile intermediate for various chemical reactions and potential drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1H-pyrrolo[3,2-b]pyridin-3-amine typically involves multi-step processes. One common method includes the following steps:

    Formation of the Pyrrolo[3,2-b]pyridine Core: This can be achieved through cyclization reactions involving pyridine derivatives and appropriate reagents.

    Amination: The amine group at the 3-position can be introduced through nucleophilic substitution reactions using amine sources like ammonia or primary amines.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1H-pyrrolo[3,2-b]pyridin-3-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organometallic compounds.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings to form more complex structures.

Common Reagents and Conditions

    Bromination: N-bromosuccinimide (NBS) in the presence of light or heat.

    Amination: Ammonia or primary amines in the presence of a base.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide (DMF).

Major Products

The major products formed from these reactions include various substituted pyrrolo[3,2-b]pyridines, which can be further functionalized for specific applications.

Scientific Research Applications

5-Bromo-1H-pyrrolo[3,2-b]pyridin-3-amine has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly kinase inhibitors and other enzyme inhibitors.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is employed in the study of biological pathways and mechanisms due to its ability to interact with various biological targets.

Mechanism of Action

The mechanism of action of 5-bromo-1H-pyrrolo[3,2-b]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine and amine groups facilitate binding to active sites, leading to inhibition or modulation of biological pathways. For example, it can inhibit kinase activity by binding to the ATP-binding site, thereby blocking signal transduction pathways involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine: Similar structure but with different positioning of the nitrogen atom in the pyridine ring.

    1H-Pyrrolo[2,3-b]pyridine Derivatives: These compounds share the pyrrolo[2,3-b]pyridine core but differ in functional groups and substitutions.

Uniqueness

5-Bromo-1H-pyrrolo[3,2-b]pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and amine groups allows for versatile modifications and interactions with various biological targets, making it a valuable compound in drug discovery and development.

Properties

IUPAC Name

5-bromo-1H-pyrrolo[3,2-b]pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c8-6-2-1-5-7(11-6)4(9)3-10-5/h1-3,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMNBWCGFRVZFIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1NC=C2N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
5-bromo-1H-pyrrolo[3,2-b]pyridin-3-amine
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